Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Synthetic chemistry Cross-coupling Medicinal chemistry

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (CAS 39503-52-1, MFCD03426751) is a tri-substituted benzoate ester of the salicylic acid family, carrying a bromine atom at ring position 5, a hydroxyl group at position 2, a methoxy group at position 4, and a methyl ester at position 1. It has a molecular formula of C₉H₉BrO₄ and a molecular weight of 261.07 g/mol.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 39503-52-1
Cat. No. B184605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-hydroxy-4-methoxybenzoate
CAS39503-52-1
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)C(=O)OC)Br
InChIInChI=1S/C9H9BrO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3
InChIKeyWLCVGKZBHDBQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-2-hydroxy-4-methoxybenzoate (CAS 39503-52-1): Procurement-Grade Baseline for a Halogenated Salicylate Ester Building Block


Methyl 5-bromo-2-hydroxy-4-methoxybenzoate (CAS 39503-52-1, MFCD03426751) is a tri-substituted benzoate ester of the salicylic acid family, carrying a bromine atom at ring position 5, a hydroxyl group at position 2, a methoxy group at position 4, and a methyl ester at position 1 . It has a molecular formula of C₉H₉BrO₄ and a molecular weight of 261.07 g/mol . The compound is classified as a versatile small-molecule scaffold and is primarily used as a synthetic intermediate in medicinal chemistry, notably as a precursor for benzenesulfonamide derivatives that inhibit tubulin polymerization . It has been cited in 41 patents [1] and is commercially available at purities ≥95% from multiple global suppliers . Its calculated consensus Log Pₒ/w is 2.18, and its predicted aqueous solubility (ESOL) is 0.152 mg/mL .

Why Methyl 5-Bromo-2-hydroxy-4-methoxybenzoate Cannot Be Replaced by Generic Halogenated Salicylates in Demanding Synthetic Programs


Although several halogenated methyl salicylate analogs exist, their physicochemical and reactivity profiles diverge sufficiently to compromise synthetic outcomes if substituted indiscriminately. The 5-bromo substituent delivers a distinct balance of reactivity for cross-coupling chemistry and lipophilicity for membrane permeability, while the 2-hydroxy-4-methoxy pattern establishes a specific intramolecular hydrogen-bond network that affects both melting point and chromatographic behavior . The 5-chloro analog (CAS 171826-80-5) has a lower LogP of ~1.84 and reduced oxidative addition propensity toward Pd(0) catalysts, limiting its utility in Suzuki–Miyaura or Buchwald–Hartwig couplings [1]. The 5-iodo analog (CAS 1131587-46-6) is more reactive but substantially heavier (MW 308.07) and prone to photolytic deiodination . The regioisomer methyl 5-bromo-4-hydroxy-2-methoxybenzoate (CAS 185050-77-5) has a different LogP (~1.95) and melting point, which alters solid-form handling and solution-phase reactivity . Even the parent methyl 2-hydroxy-4-methoxybenzoate (CAS 5446-02-6) lacks the bromine handle entirely, making it inert to the cross-coupling transformations for which CAS 39503-52-1 is expressly procured .

Quantitative Comparator Evidence for Methyl 5-Bromo-2-hydroxy-4-methoxybenzoate: Why This Specific Halogenated Scaffold Outperforms Close Analogs


Superior Pd-Catalyzed Cross-Coupling Reactivity vs. 5-Chloro Analog Due to C–Br Bond Lability

The carbon–bromine bond in methyl 5-bromo-2-hydroxy-4-methoxybenzoate (C–Br bond dissociation energy ~81 kcal/mol) is substantially more labile toward oxidative addition with Pd(0) catalysts than the C–Cl bond in the 5-chloro analog (C–Cl BDE ~95 kcal/mol) [1]. This differential directly impacts practical Suzuki–Miyaura coupling performance: aryl bromides typically achieve complete conversion at 60–80 °C within 2–4 hours using Pd(PPh₃)₄, whereas the corresponding aryl chlorides require temperatures >100 °C, specialized electron-rich ligands (e.g., SPhos, XPhos), and extended reaction times (12–24 h) to reach comparable yields [2]. The 5-iodo analog (C–I BDE ~65 kcal/mol) is more reactive but exhibits lower stability in storage and is approximately 3–5× more expensive per gram than the bromo compound . This places the 5-bromo derivative in the optimal reactivity window for late-stage functionalization of complex drug-like intermediates where harsh conditions must be avoided .

Synthetic chemistry Cross-coupling Medicinal chemistry C–X bond reactivity

Intermediate Lipophilicity (LogP 2.18) Balances Permeability and Aqueous Solubility Between the Chloro and Iodo Analogs

The consensus Log Pₒ/w of methyl 5-bromo-2-hydroxy-4-methoxybenzoate is calculated at 2.18 (average of iLOGP=2.62, XLOGP3=2.63, WLOGP=1.95, MLOGP=1.77, SILICOS-IT=1.93) . This falls between the 5-chloro analog (LogP ~1.84) and the 5-iodo analog (predicted LogP ~2.5–2.8 based on halogen π contribution) [1], and is meaningfully higher than the non-halogenated parent methyl 2-hydroxy-4-methoxybenzoate (LogP ~1.4–1.6 estimated) [2]. The regioisomer methyl 5-bromo-4-hydroxy-2-methoxybenzoate (CAS 185050-77-5) has a lower LogP of 1.95 , demonstrating that the 2-OH/4-OMe substitution pattern of the target compound contributes an additional ~0.23 LogP units relative to the 2-OMe/4-OH regioisomer. In the context of CNS drug discovery, the computed BBB permeation for the target compound is positive (BOILED-Egg model) , while the 5-chloro analog, with lower LogP, may exhibit reduced passive CNS penetration. For oral drug candidates, the target compound's LogP of 2.18 sits within the optimal range (1–3) for balancing membrane permeability with aqueous solubility, whereas the iodo analog risks exceeding LogP 3, potentially leading to poor solubility and higher metabolic clearance.

Drug design ADME Lipophilicity Physicochemical profiling

Higher and Sharper Melting Point (141–143 °C) Enables Superior Solid-Form Handling vs. Lower-Melting Analogs

The melting point of methyl 5-bromo-2-hydroxy-4-methoxybenzoate is reported as 141–143 °C (lit. mp 143–144 °C) , obtained as a white solid after bromination of methyl 4-methoxysalicylate . This is markedly higher than the non-brominated parent methyl 2-hydroxy-4-methoxybenzoate (mp 50–53 °C) and the analog lacking the 4-methoxy group, methyl 5-bromosalicylate (mp 61–65 °C) . The elevated melting point is attributable to the combination of the 2-OH (intramolecular H-bond to ester carbonyl) and 5-Br (enhanced van der Waals contacts and potential halogen bonding), which together produce a more rigid crystal lattice. A melting point above 100 °C is practically advantageous for industrial procurement: the compound can be stored as a free-flowing powder at ambient temperature without risk of sintering or caking, can be purified by recrystallization from common organic solvents with high recovery, and is amenable to gravimetric dispensing in automated synthesis platforms without static charge issues that plague low-melting solids.

Solid-form science Crystallinity Purification Process chemistry

High Patent Density (41 Citations) and Documented Use in a CNS Clinical Candidate Patent as a Key Intermediate

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate is cited in 41 patents [1], a figure that substantially exceeds the patent footprint of its closest analogs: the 5-chloro analog has limited or no patent citations in publicly indexed databases, and the 5-iodo analog appears only in supplier listings. Among these, patent WO2015/163485 explicitly references the compound at Paragraph 0342 as a building block for isoindoline-1-one derivatives with cholinergic muscarinic M1 receptor positive allosteric modulator activity for the treatment of Alzheimer's disease [2]. The compound's presence in a CNS-targeted patent application that advanced to the PCT (international) stage indicates that it meets the rigorous purity and impurity specifications required for pharmaceutical intermediate procurement, and that its bromine substituent and substitution pattern are integral to the SAR of the final drug candidates rather than being interchangeable with chloro or iodo analogs.

Intellectual property Patent landscape CNS drug discovery Alzheimer's disease

Established Synthetic Route from Methyl 4-Methoxysalicylate with Reproducible Yield and Purity

A specific, reproducible synthesis protocol has been documented: bromination of methyl 4-methoxysalicylate (CAS 5446-02-6) with elemental bromine (1.0 equiv Br₂) in dichloromethane at 0 °C, warming to 25 °C over 5 hours, followed by concentration in vacuo to yield methyl 5-bromo-4-methoxysalicylate (i.e., the title compound) as a white solid in quantitative crude yield (13.9 g from ~9.0 g bromine, ~56.5 mmol scale) with mp 141–143 °C . This route is operationally simpler than the diazomethane-based esterification of 5-bromo-2-hydroxy-4-methoxybenzoic acid , which involves the hazardous reagent (diazomethyl)trimethylsilane. The bromination route uses only inexpensive, commodity reagents (Br₂, CH₂Cl₂) and does not require chromatographic purification, making it amenable to multi-gram or kilogram scale-up by contract manufacturing organizations. The product crystallizes directly from the reaction mixture upon concentration, providing a built-in purification step that contributes to the consistent ≥95% purity offered by commercial suppliers .

Process chemistry Scale-up Electrophilic bromination Reproducibility

High-Value Application Scenarios for Methyl 5-Bromo-2-hydroxy-4-methoxybenzoate (CAS 39503-52-1) Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Library Synthesis in Medicinal Chemistry Hit-to-Lead Programs

The intermediate C–Br bond reactivity of methyl 5-bromo-2-hydroxy-4-methoxybenzoate (BDE ~81 kcal/mol) makes it the preferred building block for parallel Suzuki–Miyaura library synthesis under mild conditions (Pd(PPh₃)₄, 60–80 °C, 2–4 h). Unlike the 5-chloro analog, which requires specialized ligands and >100 °C temperatures that can degrade sensitive functional groups, the 5-bromo compound delivers complete conversion under standard conditions compatible with boronic acids bearing unprotected alcohols, amines, or heterocycles . The 5-iodo analog, while even more reactive, introduces cost burdens (~3–5× higher per gram) and light-sensitivity issues that complicate automated library production. The intermediate LogP (2.18) of the resulting biaryl products also biases screening libraries toward favorable drug-like chemical space [1].

CNS Drug Discovery Programs Requiring BBB-Penetrant Building Blocks

With a consensus LogP of 2.18 and positive BBB permeation in the BOILED-Egg model, methyl 5-bromo-2-hydroxy-4-methoxybenzoate is ideally suited as a fragment or intermediate for CNS drug discovery . The 5-chloro analog (LogP 1.84) may yield final compounds with insufficient passive permeability for CNS targets, while the 5-iodo analog (estimated LogP >2.5) risks excessive lipophilicity that correlates with higher metabolic clearance and phospholipidosis risk. The compound's validated use in WO2015/163485 for Alzheimer's disease M1 PAM candidates confirms its functional suitability for CNS programs where balanced physicochemical properties are non-negotiable [1].

Multi-Gram to Kilogram Scale-Up for Preclinical Candidate Synthesis

The established one-step, chromatography-free bromination of methyl 4-methoxysalicylate (CAS 5446-02-6, a commodity-priced precursor) provides a scalable manufacturing route that contract research and manufacturing organizations can readily execute . The high melting point (141–143 °C) ensures that the product crystallizes directly from the reaction mixture, bypassing column chromatography and enabling >95% purity by simple filtration and drying. This process chemistry advantage is absent for the low-melting parent compound (mp 50–53 °C) and the des-methoxy analog (mp 61–65 °C), both of which may require chromatographic purification or recrystallization from mixed solvents. For programs transitioning from medicinal chemistry (gram scale) to preclinical toxicology (kilogram scale), the synthetic scalability and predictable impurity profile of CAS 39503-52-1 reduce supply chain risk and analytical burden [1].

Structure–Activity Relationship (SAR) Studies on Halogenated Salicylate-Derived Tubulin Inhibitors

Methyl 5-bromo-2-hydroxy-4-methoxybenzoate serves as the key precursor for benzenesulfonamide derivatives that inhibit tubulin polymerization by binding to the colchicine site . The specific 2-OH/4-OMe/5-Br substitution pattern is critical to the pharmacophore: the 2-OH group forms an essential intramolecular hydrogen bond, the 4-OMe occupies a sterically constrained pocket, and the 5-Br serves both as the synthetic handle for further elaboration and as a lipophilic contact point in the colchicine binding site. SAR studies have demonstrated that replacement of the 5-bromo substituent with chloro or removal of the 4-methoxy group leads to ≥10-fold loss of antiproliferative activity in MCF-7 breast cancer cells [1]. The compound's well-characterized solid form (mp 141–143 °C) ensures that each SAR iteration starts from a consistent, high-purity intermediate, eliminating variability that could confound biological assay interpretation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.